Acebutolol, (S)- Acebutolol, (S)-
Brand Name: Vulcanchem
CAS No.: 68107-82-4
VCID: VC0107127
InChI: InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m0/s1
SMILES: CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C
Molecular Formula: C18H28N2O4
Molecular Weight: 336.4 g/mol

Acebutolol, (S)-

CAS No.: 68107-82-4

Reference Standards

VCID: VC0107127

Molecular Formula: C18H28N2O4

Molecular Weight: 336.4 g/mol

Acebutolol, (S)- - 68107-82-4

CAS No. 68107-82-4
Product Name Acebutolol, (S)-
Molecular Formula C18H28N2O4
Molecular Weight 336.4 g/mol
IUPAC Name N-[3-acetyl-4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide
Standard InChI InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m0/s1
Standard InChIKey GOEMGAFJFRBGGG-HNNXBMFYSA-N
Isomeric SMILES CCCC(=O)NC1=CC(=C(C=C1)OC[C@H](CNC(C)C)O)C(=O)C
SMILES CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C
Canonical SMILES CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C
Synonyms N-[3-Acetyl-4-[(2S)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide; (S)-N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide; (-)-Acebutolol
PubChem Compound 155083
Last Modified Nov 11 2021
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